molecular formula C11H16N2O3S B14734874 N-(Butane-1-sulfonyl)-N'-phenylcarbamimidic acid CAS No. 5454-59-1

N-(Butane-1-sulfonyl)-N'-phenylcarbamimidic acid

Cat. No.: B14734874
CAS No.: 5454-59-1
M. Wt: 256.32 g/mol
InChI Key: WPHUEDNSMTZWSU-UHFFFAOYSA-N
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Description

N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid is a chemical compound that features a sulfonyl group attached to a butane chain and a phenylcarbamimidic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid typically involves the reaction of butane-1-sulfonyl chloride with phenylcarbamimidic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols (RSH).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylcarbamimidic acid moiety may also interact with nucleic acids and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(Butane-1-sulfonyl)-N’-methylcarbamimidic acid: Similar structure but with a methyl group instead of a phenyl group.

    N-(Butane-1-sulfonyl)-N’-ethylcarbamimidic acid: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs. The phenyl group can enhance interactions with aromatic systems in biomolecules, potentially leading to distinct biological effects.

Properties

CAS No.

5454-59-1

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

1-butylsulfonyl-3-phenylurea

InChI

InChI=1S/C11H16N2O3S/c1-2-3-9-17(15,16)13-11(14)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14)

InChI Key

WPHUEDNSMTZWSU-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

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